Product packaging for 4-(Tert-butylamino)-2,5-dihydrofuran-2-one(Cat. No.:CAS No. 54494-75-6)

4-(Tert-butylamino)-2,5-dihydrofuran-2-one

Cat. No.: B7778277
CAS No.: 54494-75-6
M. Wt: 155.19 g/mol
InChI Key: FMUZZZICGRULSD-UHFFFAOYSA-N
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Description

4-(Tert-butylamino)-2,5-dihydrofuran-2-one (CID 3753336 ) is a chemical compound with the molecular formula C8H13NO2 . This specialty chemical features a 2,5-dihydrofuran-2-one core structure, which is also known as γ-crotonolactone, a versatile butenolide scaffold in synthetic chemistry . The tert-butylamino substituent on the core structure makes this molecule a valuable building block and intermediate for researchers, particularly in the development of novel compounds with potential biological activity. Structurally related analogs, such as those featuring aminoethoxy or other alkylamino groups, have been identified as key components in the synthesis of calcium channel blockers for pharmacological research, highlighting the relevance of this chemical class in medicinal chemistry and drug discovery . The dihydrofuran core is a common motif accessed through various advanced synthetic methods, including palladium-catalyzed asymmetric Heck reactions and gold-catalyzed cyclizations of allenes or propargylic alcohols . Researchers can utilize this compound in the exploration of new synthetic pathways, the development of functional materials, and in various mechanistic studies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO2 B7778277 4-(Tert-butylamino)-2,5-dihydrofuran-2-one CAS No. 54494-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(tert-butylamino)-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2,3)9-6-4-7(10)11-5-6/h4,9H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUZZZICGRULSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261046
Record name 4-[(1,1-Dimethylethyl)amino]-2(5H)-furanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54494-75-6
Record name 4-[(1,1-Dimethylethyl)amino]-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54494-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1,1-Dimethylethyl)amino]-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Tert Butylamino 2,5 Dihydrofuran 2 One and Analogues

Synthetic Routes to the Dihydrofuran-2-one Core

The formation of the dihydrofuran-2-one ring system can be accomplished through a variety of synthetic transformations. These methods are broadly categorized based on the key bond-forming strategy employed, including catalytic rearrangements, cycloadditions, and various cyclization techniques.

Catalytic Rearrangements and Cycloadditions

Catalytic rearrangements and cycloaddition reactions represent powerful, atom-economical approaches to the dihydrofuran-2-one core. These methods often assemble the heterocyclic ring in a single, highly efficient step from simpler acyclic precursors.

Catalytic Rearrangements: Nickel(0)-catalyzed rearrangements of 1-acyl-2-vinylcyclopropanes have been shown to produce dihydrofuran products under mild, room-temperature conditions with yields often exceeding 90%. acs.org This isomerization process is believed to proceed with retention of configuration at the vinyl-bearing stereocenter. acs.org Another powerful strategy involves tandem sequences, such as the Lewis base-catalyzed hydroalkoxylation/Claisen rearrangement/Michael addition, which can convert readily available allylic cyanohydrins and activated alkynes into multi-substituted 2,3-dihydrofurans in good to excellent yields. rsc.org

Cycloaddition Reactions: Cycloadditions offer a direct route to the furan (B31954) ring system. Gold-catalyzed [4+3] cycloadditions of 2-(1-alkynyl)-2-alken-1-ones can produce functionalized furan motifs under mild conditions. rsc.org Similarly, transannular [4+3] cycloaddition reactions catalyzed by Au(I) or Au(III) have been used to create complex polycyclic structures containing a furan ring from macrocyclic propargyl acetates. nih.gov Other variations include oxidative [2+3] cycloadditions between phenols and alkenes to generate dihydrofuranobenzofurans and related structures. acs.org For the construction of the lactone moiety specifically, organocatalytic Brønsted base activation of 5-substituted-furan-2(3H)-ones (butenolides) allows them to act as 2π-components in diastereoselective [8+2]-cycloadditions. nih.gov

MethodCatalyst/ReagentStarting MaterialsProductYieldReference
Ni-Catalyzed Rearrangement Ni(COD)₂ / Triphenylphosphine1-Acyl-2-vinylcyclopropanesDihydrofurans>95% acs.org
Tandem Rearrangement DABCOAllylic cyanohydrins, Activated alkynes2,3-DihydrofuransGood to Excellent rsc.org
[4+3] Cycloaddition Gold(I) catalyst2-(1-Alkynyl)-2-alken-1-ones, ortho-Quinone methidesFuran-bearing Tetrahydro-1-benzoxepinsUp to 95% rsc.org
[8+2] Cycloaddition Brønsted Base5-Substituted-furan-2(3H)-ones, 8,8-DicyanoheptafulvenePolycyclic γ-butyrolactonesN/A nih.gov

Nucleophilic Addition and Reduction Strategies

Nucleophilic addition reactions are fundamental to carbon-carbon bond formation and can be strategically employed to construct precursors for dihydrofuran-2-ones. This is often followed by cyclization. Reduction strategies, conversely, can modify existing heterocyclic cores to achieve the desired dihydrofuran-2-one structure.

Nucleophilic Addition: The addition of nucleophiles to carbonyl compounds is a cornerstone of organic synthesis. youtube.com For instance, the nucleophilic addition of γ-chloroalkyl sulfones to aldehydes generates an intermediate alkoxide that can undergo subsequent ring-closure to provide tetrahydrofurans, often as a single diastereomer. nih.gov While this method typically yields tetrahydrofurans, modifications to the substrate and reaction conditions can, in principle, lead to unsaturated analogues. The development of stereoselective methodologies for constructing 2,3,4,5-tetrasubstituted tetrahydrofurans has been achieved through the addition of C3-substituted 1,3-bis(silyl)propenes to aldehydes, highlighting the power of nucleophilic addition in building complex heterocyclic systems.

Reduction Strategies: The chemoselective reduction of a furan or a more highly oxidized precursor is a viable route to the dihydrofuran-2-one core. The reduction of conjugated double bonds in furan derivatives can be challenging due to the sensitivity of the furan ring to saturation or acid/base-catalyzed degradation. nih.gov However, methods using reagents like 2-phenylbenzimidazoline, generated in situ, have been successful in selectively reducing double bonds conjugated with nitrile groups while leaving the furan ring intact. nih.gov In other contexts, the reduction of furan itself to tetrahydrofuran is well-established using catalysts like palladous oxide. orgsyn.org The targeted partial reduction of a suitable furanone precursor would yield the desired dihydrofuran-2-one.

Electrophilic Lactonization Approaches

Electrophilic lactonization involves the cyclization of an unsaturated carboxylic acid, where an electrophile activates the alkene for intramolecular attack by the carboxylate nucleophile. This approach is a direct and powerful method for constructing the lactone ring of the dihydrofuran-2-one system.

This strategy often utilizes halo-lactonization, where halonium ions (e.g., from I₂, Br₂) act as the electrophiles. A more modern and mechanistically distinct approach involves palladium-catalyzed C-H activation. For example, a palladium-catalyzed β-C(sp³)–H lactonization reaction has been developed. nih.gov This method uses a bystanding oxidant, such as tert-butyl hydroperoxide (TBHP), to facilitate the cyclization of aliphatic carboxylic acids into β-lactones, a typically disfavored process. nih.gov While this specific example leads to four-membered rings, the principle of C-H activation and subsequent lactonization is applicable to the formation of five-membered γ-lactones, such as the dihydrofuran-2-one core, from appropriate butenoic acid derivatives. google.com Furthermore, direct electrochemical oxidative cyclization of alkenoic acids provides a metal-free and oxidant-free alternative for synthesizing substituted lactones. researchgate.net

MethodCatalyst/ReagentSubstrateKey FeatureReference
Pd-Catalyzed C-H Lactonization Pd(CH₃CN)₂Cl₂ / Ligand / CsHCO₃Aliphatic Carboxylic AcidsAchieves disfavored β-lactonization via C-H activation nih.gov
Electrochemical Cyclization Platinum electrodesAlkenoic acids, DisulfidesMetal-free and external oxidant-free synthesis of thio-substituted lactones researchgate.net

Intramolecular Cyclization Techniques

Intramolecular cyclization is one of the most common and effective strategies for synthesizing cyclic molecules, including the dihydrofuran-2-one core. Methods such as Ring-Closing Metathesis (RCM) and gold-catalyzed cycloadditions have become particularly prominent due to their efficiency and functional group tolerance.

Ring-Closing Metathesis (RCM) has become a premier strategy for forming unsaturated rings, including dihydrofurans. nih.gov The reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to form a new double bond within a diene substrate, closing the ring. acs.org This methodology has been widely applied in the synthesis of natural products containing dihydrofuran or dihydropyran rings. nih.govmetu.edu.tr The synthesis relies on preparing an appropriate acyclic diene precursor, which upon exposure to the catalyst, cyclizes to the desired heterocycle. nih.gov Highly efficient ruthenium complexes bearing N-heterocyclic carbene (NHC) ligands can promote the formation of various trisubstituted olefins at ambient temperature, making RCM a versatile tool for creating substituted dihydrofurans. organic-chemistry.org

Gold catalysis has emerged as a powerful tool for C-C and C-O bond formation, particularly in the synthesis of heterocycles. A notable application is the Gold(I)-catalyzed formal [4+1] cycloaddition of α-diazoesters with propargyl alcohols to yield 2,5-dihydrofurans. organic-chemistry.org The reaction proceeds with broad substrate scope and functional group tolerance. Mechanistic studies suggest the reaction likely occurs via a 5-endo-dig cyclization of an α-hydroxy allene intermediate, which is formed in situ. organic-chemistry.org Cationic gold(I) complexes are also effective catalysts for the intramolecular cyclization of γ-hydroxyalkynones, which directly produce substituted 3(2H)-furanones, a class of dihydrofuran-2-one isomers. acs.org

MethodCatalystSubstratesProductKey FeatureReference
Ring-Closing Metathesis (RCM) Grubbs' Catalysts (Ruthenium-based)Acyclic DienesDihydrofuransWidely used in natural product synthesis nih.gov
Gold(I)-Catalyzed [4+1] Cycloaddition Gold(I) complexesα-Diazoesters, Propargyl alcohols2,5-DihydrofuransProceeds via an α-hydroxy allene intermediate organic-chemistry.org
Gold(I)-Catalyzed Cyclization (p-CF₃C₆H₄)₃PAuCl / AgOTfγ-Hydroxyalkynones3(2H)-FuranonesDirect synthesis of furanone isomers acs.org
Intramolecular Hydroalkoxylation Reactions

The formation of the 2,5-dihydrofuran (B41785) ring, a core component of the target molecule, can be effectively achieved through intramolecular hydroalkoxylation reactions. This strategy involves the cyclization of a suitably functionalized acyclic precursor containing both a hydroxyl group and an unsaturated moiety like an allene or alkyne.

One prominent method involves the silver(I)-catalyzed cyclization of allenylcarbinol intermediates. This process provides a direct route to the 2,5-dihydrofuran scaffold. beilstein-journals.orgd-nb.infoacs.org The reaction proceeds via the intramolecular addition of a hydroxyl group across one of the double bonds of the allene, facilitated by the silver(I) catalyst. This methodology is a key step in the total synthesis of dihydrorosefuran, a monoterpene featuring the 2,5-dihydrofuran structure. beilstein-journals.orgd-nb.info

In the context of biosynthesis, methyltransferase-like enzymes have been shown to catalyze intramolecular hydroalkoxylation of an alkene to form a furan ring, demonstrating a biological precedent for this type of cyclization. nih.gov Furthermore, gold(I) catalysts can promote similar cascade reactions, such as the hydroalkoxylation of ynamides with propargylic alcohols, which proceed through rearrangement and cyclization to yield highly substituted 2-aminofurans in a single pot. rsc.org These examples highlight intramolecular hydroalkoxylation as a versatile strategy for constructing the foundational heterocyclic ring of the target compound and its analogues.

Introduction and Functionalization of the Tert-butylamino Substituent

The introduction of the tert-butylamino group at the C-4 position of the dihydrofuran-2-one ring is a critical transformation. Several methodologies, including direct amination, multicomponent reactions, and reductive strategies, can be employed for this purpose.

Direct Amination Procedures

Direct amination is a straightforward approach for installing the amino group onto a pre-existing α,β-unsaturated lactone ring, also known as a butenolide. This transformation is typically achieved through a conjugate (or 1,4-) addition reaction, often referred to as an aza-Michael addition. In this process, the amine acts as a nucleophile, attacking the electron-deficient β-carbon (C-4) of the butenolide ring. libretexts.orgopenstax.orglumenlearning.com

The reaction between primary and secondary amines and α,β-unsaturated carbonyl compounds is generally reversible but proceeds under thermodynamic control to favor the more stable 1,4-addition product. libretexts.orgopenstax.org Various catalysts can facilitate this reaction, including those based on copper, cerium, and ruthenium, often under mild conditions. organic-chemistry.org

A practical application of this strategy has been demonstrated in the solid-phase synthesis of a library of 4-amino-5-hydroxy-2(5H)-furanones. In this work, resin-bound 5-hydroxy-butenolides were treated with a diverse set of primary and secondary amines to furnish the corresponding 4-amino substituted products in high yields. scienceasia.org This approach allows for the systematic variation of the amine substituent, and the use of tert-butylamine in such a reaction would directly lead to the desired 4-(tert-butylamino) scaffold.

Table 1: Examples of Direct Amination for the Synthesis of 4-Alkylamino-5-hydroxy-2(5H)-furanones scienceasia.org

Building Block Amine Product Structure (General)
Resin-bound 3-chloro-5-hydroxy-2(5H)-furanone Benzylamine 4-(Benzylamino)-3-chloro-5-hydroxy-2(5H)-furanone
Resin-bound 3-chloro-5-hydroxy-2(5H)-furanone Cyclohexylamine 4-(Cyclohexylamino)-3-chloro-5-hydroxy-2(5H)-furanone
Resin-bound 3-methyl-5-hydroxy-2(5H)-furanone Benzylamine 4-(Benzylamino)-5-hydroxy-3-methyl-2(5H)-furanone
Resin-bound 3-methyl-5-hydroxy-2(5H)-furanone Cyclohexylamine 4-(Cyclohexylamino)-5-hydroxy-3-methyl-2(5H)-furanone

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a highly convergent and efficient pathway for assembling complex molecules like 4-amino-2,5-dihydrofuran-2-one analogues in a single step. acs.org The Ugi four-component reaction (U-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a foundational MCR in this field. wikipedia.orgorganic-chemistry.org While the direct product is an α-aminoacyl amide, variations and post-MCR transformations can lead to a wide variety of heterocyclic scaffolds. nih.gov

A particularly relevant MCR involves the reaction of isocyanides, glyoxals, and acetophosphonic acid diethylesters. acs.orgacs.org This three-component reaction proceeds through a Passerini reaction followed by an intramolecular Wittig-type cyclization to yield 5-acylamino butenolides. This method provides a direct entry to the 4-amino-2,5-dihydrofuran-2-one core structure, where the specific amine substituent is determined by the isocyanide component used. Employing tert-butyl isocyanide in this reaction would directly incorporate the required tert-butylamino group.

Table 2: Three-Component Synthesis of 5-Acylamino Butenolide Analogues acs.org

Isocyanide Glyoxal Phosphonate Product Yield
Cyclohexyl isocyanide Phenylglyoxal Diethyl (2-oxo-2-phenylethyl)phosphonate 87%
Benzyl isocyanide Phenylglyoxal Diethyl (2-oxo-2-phenylethyl)phosphonate 86%
Tert-butyl isocyanide Biphenylglyoxal Diethyl (2-oxo-2-phenylethyl)phosphonate 78%
Cyclohexyl isocyanide Phenylglyoxal Diethyl (2-oxopropyl)phosphonate 89%

Another variation, the Ugi five-center four-component reaction (U-5C-4CR), utilizes α-amino acids, which contain both the amine and carboxylic acid functionalities, further expanding the structural diversity achievable. mdpi.comnih.gov These MCR strategies exemplify the power of convergent synthesis for rapidly accessing complex heterocyclic structures from simple starting materials.

Reductive Strategies for Amine Incorporation

Reductive amination provides an alternative route to introduce the tert-butylamino group, typically starting from a carbonyl precursor. wikipedia.org This method involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This process avoids the over-alkylation problems often associated with direct alkylation of amines. masterorganicchemistry.com

To synthesize 4-(tert-butylamino)-2,5-dihydrofuran-2-one via this route, a suitable precursor would be a 4-oxo-dihydrofuran-2-one (a tetronic acid analogue). The reaction of this keto-lactone with tert-butylamine would form an enamine or imine intermediate. Subsequent reduction with a selective reducing agent would furnish the target compound.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the initial carbonyl group. masterorganicchemistry.comorganic-chemistry.org Modern protocols have also employed catalytic hydrogenation over platinum, palladium, or nickel catalysts. wikipedia.org A two-step, one-pot reductive amination of furanic aldehydes has been developed using a CuAlOx catalyst in a flow reactor, demonstrating a contemporary approach to this classic transformation that avoids the isolation of the intermediate imine. nih.gov

Stereoselective and Asymmetric Synthetic Approaches

The development of stereoselective methods is crucial for accessing enantiomerically pure forms of chiral molecules, which is of paramount importance in medicinal chemistry. For analogues of this compound, asymmetric synthesis can be directed either at the formation of the chiral butenolide ring itself or at the introduction of the amino substituent.

Chiral Catalyst-Mediated Reactions

Asymmetric synthesis of the dihydrofuran-2-one scaffold can be achieved using various chiral catalyst-mediated reactions. For instance, the first catalytic, enantioselective vinylogous Mukaiyama aldol reaction (VMAR) between 2-(trimethylsilyloxy)furan and aldehydes, using a chiral titanium catalyst, produces γ-butenolides with a high degree of enantiomeric excess. nih.gov Similarly, palladium-catalyzed asymmetric allylic cycloaddition reactions have been developed to efficiently produce chiral 2,3-dihydrofurans. acs.org

For the stereoselective introduction of the amino group, organocatalysis offers a powerful strategy. The conjugate addition of amines to α,β-unsaturated aldehydes can be rendered highly enantioselective by using a chiral secondary amine catalyst, such as an imidazolidinone derivative. princeton.edu This catalyst reversibly forms a chiral iminium ion with the unsaturated carbonyl compound, which activates it for nucleophilic attack and controls the stereochemical outcome of the amine addition. While demonstrated on enals, this principle is applicable to α,β-unsaturated lactones.

Furthermore, enzymatic resolutions provide another avenue to chiral building blocks. Lipases have been effectively used in the kinetic resolution of racemic alcohols containing the dihydrofuran motif, which are key intermediates in the synthesis of HIV protease inhibitors. mdpi.com The combination of multicomponent reactions with chiral catalysts has also been explored, leading to one-pot domino reactions that can construct complex heterocyclic structures with excellent stereocontrol. nih.gov These diverse catalytic approaches underscore the potential for producing specific stereoisomers of this compound analogues.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Dihydrorosefuran
4-Amino-5-hydroxy-2(5H)-furanone
4-(Benzylamino)-3-chloro-5-hydroxy-2(5H)-furanone
4-(Cyclohexylamino)-3-chloro-5-hydroxy-2(5H)-furanone
4-(Benzylamino)-5-hydroxy-3-methyl-2(5H)-furanone
4-(Cyclohexylamino)-5-hydroxy-3-methyl-2(5H)-furanone
5-Acylamino butenolide
Glyoxal
Acetophosphonic acid diethyl ester
Tert-butyl isocyanide
2-(Trimethylsilyloxy)furan
Sodium cyanoborohydride

Diastereoselective Transformations

The control of stereochemistry is crucial in the synthesis of bioactive molecules. For butenolide derivatives, including analogues of this compound, diastereoselective transformations are employed to create specific stereoisomers, which can exhibit different biological activities.

One key approach to introduce an amine functionality with stereochemical control is the asymmetric Mannich reaction. This reaction, involving a 2(5H)-furanone, provides an efficient route to enantiomerically enriched γ-butenolide derivatives that bear an amino group. acs.orgnih.gov While highly stereoselective catalytic procedures for this transformation were once scarce, recent developments have improved access to these chiral building blocks. acs.orgnih.gov

For instance, researchers have developed methods for accessing chiral δ-amino γ,γ-disubstituted butenolides using a combination of a nucleophilic γ-butenolide and an N,N′-dioxide–Sc(III) complex as a catalyst. This transformation yields butenolide products with adjacent quaternary and tertiary stereocenters, demonstrating excellent diastereo- and enantioselectivities. acs.orgnih.gov The use of specific ligands and metal catalysts is paramount in guiding the stereochemical outcome of these reactions. For example, a chiral catalyst comprising Zn(OTf)₂ and a pybox ligand has been used to perform enantioselective Mukaiyama aldol reactions on furanone structures. acs.orgnih.gov

Another strategy involves the use of protic additives, such as hexafluoroisopropanol (HFIPA), which have been shown to be essential for achieving good yields in certain tandem annulation reactions that produce fused butyrolactones with high stereoselectivity. acs.org These methods can create fused systems bearing three contiguous stereogenic centers in a highly diastereoselective manner. acs.org

Table 1: Examples of Diastereoselective Transformations for Butenolide Analogues
Reaction TypeCatalyst/Reagent SystemKey FeatureStereoselectivityReference
Asymmetric Mannich ReactionN,N′-dioxide–Sc(III) complexCreates adjacent quaternary and tertiary stereocentersExcellent diastereo- and enantioselectivity acs.orgnih.gov
Mukaiyama Aldol ReactionZn(OTf)₂ / pybox ligandEnantioselective C-3 substitutionHigh enantioselectivity acs.orgnih.gov
Tandem AnnulationProtic additive (HFIPA)Forms fused butyrolactones with three contiguous stereocentersExcellent stereoselectivity control acs.org

Sustainable and Efficient Synthesis Protocols

Green Chemistry Methodologies

Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. acs.org For γ-lactam and furanone synthesis, this involves the use of greener solvents, catalytic processes, and atom-economical reactions. uni-bayreuth.deresearcher.life

One notable green approach is the direct utilization of carbon dioxide (CO₂) as a C1 source in synthesis. Researchers have developed a method for synthesizing functionalized γ-lactams, a related structural class, using alkenes, amines, and even impure CO₂ streams (such as car exhaust) as starting materials. uni-bayreuth.de This strategy not only provides direct access to these valuable scaffolds in a sustainable manner but also contributes to Carbon Capture and Utilization (CCU) efforts. uni-bayreuth.de

The use of water as a solvent is another cornerstone of green chemistry. Protocols for the cycloisomerization of certain precursors to 3(2H)-furanones have been developed that proceed efficiently in water without the need for expensive metal catalysts. organic-chemistry.org Furthermore, multicomponent reactions (MCRs) represent a highly efficient and green synthetic strategy. A one-pot, three-component reaction combining an amine, an aldehyde, and a pyruvate derivative can produce 3-amino 3-pyrrolin-2-ones, which are unsaturated γ-lactam analogues. nih.gov Such MCRs increase molecular diversity while minimizing sequential steps and purification of intermediates. nih.gov

Photocatalysis using visible light is also emerging as a powerful green tool. This strategy can enhance current synthetic methods for γ-lactams and foster the development of more sustainable chemical processes for the future. researcher.life Green metrics, such as Atom Economy (AE) and E-factor, are used to quantify the "greenness" of a synthetic process, with higher AE and lower E-factor values indicating a more sustainable method. nih.gov

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a powerful platform for the efficient production and diversification of 4-amino-2,5-dihydrofuran-2-one analogues. This technique simplifies purification, as excess reagents and soluble by-products can be removed by simple filtration and washing, and it is amenable to automation and the construction of chemical libraries for high-throughput screening. scienceasia.org

A solid-phase approach has been successfully developed for the synthesis of substituted 4-amino-5-hydroxy-2(5H)-furanones. scienceasia.org In this methodology, a 5-hydroxy-Δ²-butenolide building block is attached to a scavenger isocyanate resin through a carbamate linkage. This resin-bound intermediate is then reacted with a variety of amines to introduce diversity at the 4-position of the furanone ring via an ipso-substitution reaction. Subsequent cleavage from the resin with an acid, such as trifluoroacetic acid (TFA), yields the desired 4-alkylamino-5-hydroxy-2(5H)-furanones. scienceasia.org

This solid-phase strategy has been used to construct a two-dimensional library of compounds by reacting four different resin-bound butenolides with sixteen different amines, demonstrating the technique's utility in generating a diverse set of molecules for biological evaluation. scienceasia.org The choice of building block is important; for instance, 4-bromo-5-hydroxy furanone was found to be a preferred building block over the more reactive mucobromic acid for the synthesis of these 4-amino analogues. scienceasia.org

Table 2: Key Steps in Solid-Phase Synthesis of 4-Amino-5-hydroxy-2(5H)-furanone Analogues
StepDescriptionReagents/ConditionsPurposeReference
1. Resin LoadingAttachment of 5-hydroxy-Δ²-butenolide building block to a scavenger isocyanate resin.Isocyanate resinImmobilize the furanone scaffold on a solid support. scienceasia.org
2. DiversificationReaction of the resin-bound butenolide with various amines.Library of primary or secondary aminesIntroduce diverse substituents at the 4-position via ipso-substitution. scienceasia.org
3. CleavageRelease of the final product from the solid support.Trifluoroacetic acid (TFA)Obtain the purified 4-amino-5-hydroxy-2(5H)-furanone product. scienceasia.org

Spectroscopic Characterization and Structural Elucidation of 4 Tert Butylamino 2,5 Dihydrofuran 2 One

Vibrational Spectroscopy for Functional Group and Structural Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

A detailed FT-IR spectrum for 4-(Tert-butylamino)-2,5-dihydrofuran-2-one is not available in the searched literature. A hypothetical analysis would anticipate characteristic absorption bands for the N-H bond of the secondary amine, the C=O stretch of the lactone ring, the C-N stretching vibration, and the C-O-C stretching of the dihydrofuran ring, as well as various C-H stretching and bending vibrations. Without experimental data, the precise wavenumbers and intensities of these bands cannot be reported.

Similarly, no Raman spectroscopic data for this compound has been found. Raman spectroscopy would complement FT-IR by providing information on the vibrations of non-polar bonds, such as the C=C bond within the dihydrofuran ring, and symmetric stretching modes. The absence of a published spectrum prevents any detailed analysis of its Raman-active modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent nuclei, primarily ¹H and ¹³C.

Specific ¹H NMR data for this compound, including chemical shifts, coupling constants, and multiplicities, are not documented in the available resources. A predicted spectrum would show distinct signals for the protons of the tert-butyl group, the N-H proton, and the protons on the dihydrofuran ring. The chemical shifts and coupling patterns would be crucial for confirming the connectivity of the molecule.

No ¹³C NMR spectrum for this compound could be located. This technique would reveal the number of unique carbon environments and their chemical nature (e.g., carbonyl, olefinic, aliphatic). The expected chemical shifts for the carbonyl carbon, the carbons of the C=C double bond, the methylene carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group cannot be definitively assigned without experimental verification.

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure. As no 1D NMR data is available, no 2D NMR data has been reported either. These techniques would be invaluable in confirming the bonding network and establishing the final structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M+) and various fragment ions. The resulting mass spectrum displays the relative abundance of these ions as a function of their m/z ratio. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification.

For this compound, the molecular ion peak would confirm the compound's nominal molecular weight. The fragmentation pattern would likely involve characteristic cleavages influenced by the tert-butylamino group, the furanone ring, and the lactone functionality. Common fragmentation pathways for amines include alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. The fragmentation of cyclic ethers and ketones can also lead to specific ring-opening and cleavage patterns. Analysis of these fragments provides valuable information about the compound's connectivity.

Hypothetical EI-MS Fragmentation Data for this compound

m/z Proposed Fragment Ion Structural Formula of Fragment
[M]+Molecular IonC₈H₁₃NO₂⁺
[M-15]+Loss of a methyl group (•CH₃) from the tert-butyl groupC₇H₁₀NO₂⁺
[M-57]+Loss of the tert-butyl group (•C(CH₃)₃)C₄H₄NO₂⁺
---Further fragmentation of the furanone ringVarious smaller fragments

Note: This table is illustrative and represents expected fragmentation based on general principles of mass spectrometry. Actual experimental data would be required for confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. nih.gov This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. Techniques such as Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly used for HRMS analysis. nih.gov By comparing the experimentally measured exact mass with the calculated mass for a proposed chemical formula, the elemental composition can be unambiguously confirmed. This is a critical step in the identification of new or unknown compounds.

Hypothetical HRMS Data for this compound

Parameter Value
Calculated Exact Mass (C₈H₁₃NO₂)[Calculated Value]
Measured Exact Mass[Hypothetical Measured Value]
Mass Accuracy (ppm)[Hypothetical ppm Value]
Elemental Composition ConfirmedYes/No

Note: This table illustrates the type of data obtained from HRMS. The values are hypothetical and would need to be determined experimentally.

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray Diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. malvernpanalytical.com By irradiating a crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the crystal structure, including the unit cell dimensions, space group, and the precise coordinates of each atom. Single-crystal X-ray diffraction (SCXRD) is particularly powerful for the unambiguous determination of a molecule's absolute stereochemistry and conformation. nih.gov

For this compound, a successful single-crystal XRD analysis would provide definitive proof of its molecular structure. The data obtained would include bond lengths, bond angles, and torsion angles, offering a detailed insight into the geometry of the furanone ring and the conformation of the tert-butylamino substituent. Powder X-ray diffraction (PXRD) could also be used to characterize the bulk crystalline form of the material and identify different polymorphic forms if they exist. researchgate.netuny.ac.id

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System[e.g., Monoclinic]
Space Group[e.g., P2₁/c]
a (Å)[Hypothetical Value]
b (Å)[Hypothetical Value]
c (Å)[Hypothetical Value]
α (°)[Hypothetical Value]
β (°)[Hypothetical Value]
γ (°)[Hypothetical Value]
Volume (ų)[Hypothetical Value]
Z (molecules per unit cell)[Hypothetical Value]
Calculated Density (g/cm³)[Hypothetical Value]

Note: This table presents the type of crystallographic data that would be obtained from an X-ray diffraction study. The values are purely illustrative and await experimental determination.

Advanced Computational Studies and Theoretical Chemistry of 4 Tert Butylamino 2,5 Dihydrofuran 2 One

Reaction Mechanism Elucidation through Computational Modeling:This would explore how the molecule behaves in chemical reactions.

Energy Profiles and Kinetic Analysis:By calculating the energy changes along the reaction pathway, researchers could determine the feasibility and rate of potential reactions involving 4-(Tert-butylamino)-2,5-dihydrofuran-2-one.

Until such specific research is conducted and published, a detailed and authoritative article on the advanced computational studies of this compound cannot be responsibly generated.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations build upon this static picture by simulating the movement of atoms and molecules over time. An MD simulation of this compound in a simulated physiological environment (e.g., in a water box with ions at 310 K) would reveal how the molecule behaves in a more realistic setting. These simulations can provide information on the stability of different conformers, the flexibility of the furanone ring, and the solvent-accessible surface area. Such studies are crucial for understanding how the molecule might present itself to a biological target.

Molecular Docking and Ligand-Target Interaction Studies (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are employed to investigate its potential to bind to specific protein targets. This in silico approach is fundamental in drug discovery for identifying potential lead compounds and elucidating their mechanism of action at a molecular level.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results of these simulations can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex. For instance, the amino group of the compound could act as a hydrogen bond donor, while the carbonyl group of the lactone ring could act as a hydrogen bond acceptor. The tert-butyl group, being bulky and hydrophobic, would likely favor interactions with nonpolar pockets within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, untested compounds.

To build a QSAR model, a set of molecular descriptors for this compound and related compounds needs to be calculated. These descriptors quantify various aspects of the molecule's structure and properties. They can be broadly categorized into:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices.

3D descriptors: van der Waals volume, solvent-accessible surface area.

Physicochemical descriptors: Lipophilicity parameters like logP (the logarithm of the partition coefficient between octanol and water), which is a measure of a molecule's hydrophobicity.

The calculated logP value for this compound would be a critical descriptor in predicting its pharmacokinetic properties, such as absorption and distribution.

Molecular Descriptor Category Examples for this compound Significance
1D Descriptors Molecular Weight, Count of N and O atomsBasic molecular properties
2D Descriptors Topological Polar Surface Area (TPSA), Kier & Hall indicesConnectivity and polarity
3D Descriptors Molecular Volume, Solvent Accessible Surface AreaSize, shape, and interaction potential
Physicochemical Descriptors Calculated logP, pKaLipophilicity and ionization state

Once the molecular descriptors are calculated for a series of furanone derivatives with known biological activities, statistical methods are used to build a QSAR model. Techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms can be employed to find a correlation between the descriptors and the observed activity.

A hypothetical QSAR equation might look like:

Biological Activity = c0 + c1(logP) + c2(TPSA) + ...

Where the coefficients (c0, c1, c2, etc.) are determined by the regression analysis. Such a model, if statistically robust, could then be used to predict the biological activity of this compound and guide the synthesis of new analogues with potentially improved potency. The predictive power of the QSAR model is assessed through internal and external validation techniques.

Chemical Reactivity and Transformations of 4 Tert Butylamino 2,5 Dihydrofuran 2 One

Electrophilic Reactions of the Dihydrofuranone Ring

The enamine-like character of the C3-C4 double bond, conferred by the nitrogen lone pair of the amino substituent, renders the C3 position nucleophilic and thus prone to attack by electrophiles. This reactivity is well-documented in analogous systems like tetramic acids, which readily undergo C-acylation and other electrophilic substitutions at this position. nih.govscienceopen.com For 4-(tert-butylamino)-2,5-dihydrofuran-2-one, reactions with various electrophiles can be anticipated to introduce functionality at the C3 position.

Potential electrophilic reactions include:

Acylation: Friedel-Crafts type acylation could introduce an acyl group at the C3 position using acyl chlorides or anhydrides with a Lewis acid catalyst.

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a halogen at the C3 position.

Nitration and Sulfonation: While harsher conditions might be required, nitration and sulfonation at the C3 position are also conceivable.

In related 3,4-dihalo-5-hydroxy-2(5H)-furanones, electrophilic substitution with arenes occurs at the C5 carbon in the presence of a Brønsted or Lewis acid, demonstrating the ring's capacity to react with electrophiles under specific conditions. nih.gov

Reaction TypeAnalogous SystemTypical ReagentsExpected Product at C3
AcylationTetramic acids scienceopen.comAcyl chloride, BF₃·OEt₂3-Acyl derivative
HalogenationEnaminesN-Bromosuccinimide (NBS)3-Bromo derivative
Arylation3,4-Dihalo-5-hydroxy-2(5H)-furanones (at C5) nih.govArenes, Lewis Acid3-Aryl derivative (by analogy)

Nucleophilic Reactions and Substitutions

Nucleophilic attack can occur at two primary sites: the electrophilic carbonyl carbon (C2) and the C4 carbon of the vinylogous system.

Attack at C2 (Carbonyl Carbon): Like all lactones, the furanone ring is susceptible to nucleophilic attack at the carbonyl carbon. This typically leads to ring-opening via cleavage of the acyl-oxygen bond. This can be effected by strong nucleophiles like organometallics or by hydrolysis under acidic or basic conditions.

Attack at C4 (Nucleophilic Vinylic Substitution): The amino group at C4 could potentially act as a leaving group, allowing for nucleophilic vinylic substitution. However, a more common synthetic strategy involves using precursors with better leaving groups, such as halogens. For instance, 3,4-dihalo-2(5H)-furanones readily react with primary and secondary amines, as well as other N-nucleophiles, to substitute the halogen at the C4 position, providing a direct route to 4-amino derivatives. nih.gov This highlights a key synthetic pathway to the title compound and its analogues rather than a direct reaction of it.

Reaction TypeSite of AttackReagent/ConditionsOutcomeReference (Analogous Systems)
Ring-OpeningC2 (Carbonyl)H₂O / H⁺ or OH⁻Formation of acyclic γ-keto carboxylic acid derivative nih.gov
Nucleophilic SubstitutionC4Primary/Secondary AminesSubstitution of halogen by amino group (on halo-precursor) nih.gov
Nucleophilic SubstitutionC4Phenols, ThiolsSubstitution of halogen by phenoxy/thio group (on halo-precursor) nih.gov

Pericyclic Reactions, including Cycloadditions (e.g., Diels-Alder)

The C3-C4 double bond of the dihydrofuranone ring can participate as a 2π component (dienophile) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. libretexts.orglibretexts.org The reactivity of the dienophile is heavily influenced by its electronic nature. The presence of the electron-donating tert-butylamino group makes the double bond electron-rich, favoring reactions with electron-poor dienes. Conversely, the electron-withdrawing nature of the lactone carbonyl can make it reactive towards electron-rich dienes.

The furan (B31954) ring itself is a classic diene in Diels-Alder reactions, typically reacting with electron-deficient dienophiles like maleimide (B117702) or maleic anhydride. nih.govzbaqchem.commdpi.com While the dihydro- nature of the target compound prevents it from acting as a diene in the same manner, this reactivity is central to the synthesis of many related heterocyclic scaffolds. nih.gov Other cycloadditions, such as [2+2] photochemical cycloadditions or [4+1] cycloadditions with carbenes or their equivalents, represent further possibilities for constructing more complex ring systems. nih.gov

Ring-Opening and Ring-Closure Reactions of the Heterocyclic System

The stability of the furanone ring is moderate, and it can be opened or formed under various conditions.

Ring-Opening Reactions: As mentioned, nucleophilic attack at the carbonyl group is a primary pathway for ring-opening. Acid- or base-catalyzed hydrolysis will open the lactone to form the corresponding γ-amino-γ-keto-butenoic acid derivative. In some related systems, such as 2-amino-4,5-dihydro-3-furancarbonitriles, thermal treatment with carboxylic acids also induces ring-opening to yield acyclic amides. researchgate.net Certain 3,4-dihalo-5-hydroxy-2(5H)-furanones exist in equilibrium with their open-chain aldehyde forms, a process that is often pH-dependent and crucial for their reactivity with biological nucleophiles. nih.gov

Ring-Closure Reactions: The synthesis of the 4-aminodihydrofuranone ring system often involves the cyclization of an acyclic precursor. Methodologies analogous to those used for tetramic and tetronic acids, such as Dieckmann cyclization of appropriate ester-amide precursors or intramolecular lactonization, are key strategies. nih.govscienceopen.com For example, an N-acylated α-amino acid can be C-acylated with a malonate derivative, with subsequent base-mediated cyclization yielding the heterocyclic core. scienceopen.com

Oxidation and Reduction Chemistry

The multiple functional groups in this compound allow for a range of oxidation and reduction reactions.

Reduction: The compound offers several sites for reduction.

C=C Double Bond: Catalytic hydrogenation (e.g., using H₂ over Pd/C) would likely reduce the double bond to yield the corresponding 4-(tert-butylamino)dihydrofuran-2-one.

Carbonyl Group: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), could reduce the lactone carbonyl, potentially leading to a diol after ring-opening.

In a related system, a 4,5-diazido derivative was reduced with SnCl₂ to undergo a transformation into an aminomaleimide, showcasing complex reductive cyclizations. nih.gov

Oxidation: The electron-rich enamine system is potentially susceptible to oxidation. Mild oxidizing agents might lead to decomposition or rearrangement. The oxidation of the dihydrofuranone ring itself could lead to various products, including potential ring-opening or aromatization to a furan derivative if other substituents allow. The fundamental principles of assigning oxidation states help in tracking the electron transfer in these processes. khanacademy.orgyoutube.comyoutube.com

Strategies for Structural Derivatization and Analogue Synthesis

The reactivity profile of this compound provides several handles for the synthesis of analogues and derivatives.

Modification of the Amino Group: The secondary amine can be N-acylated or N-alkylated to introduce a variety of substituents.

Substitution at C3: As discussed, the nucleophilic C3 position is a prime target for introducing new groups via reaction with electrophiles.

Synthesis from Precursors: A highly versatile strategy involves synthesizing analogues by starting with a different precursor. For example, using a different primary amine in reaction with a 4-halo-2,5-dihydrofuran-2-one precursor would allow for a wide range of N-substituted analogues. nih.gov

Ring Transformation: Ring-opening to an acyclic intermediate, followed by chemical modification of that intermediate and subsequent re-cyclization, offers a powerful route to novel heterocyclic systems. nih.govresearchgate.net

Cycloaddition Reactions: Using the C3-C4 double bond as a dienophile in Diels-Alder reactions provides a direct pathway to complex polycyclic structures.

These strategies, summarized from the reactivity patterns discussed, underscore the utility of this compound and its related structures as versatile scaffolds in synthetic chemistry.

Biological Activity Mechanisms and Preclinical Research of 4 Tert Butylamino 2,5 Dihydrofuran 2 One in Vitro and in Silico Focus

Exploration of Potential Pharmacological Activities (in vitro models)

The furanone scaffold is a core structure in numerous natural and synthetic compounds that exhibit a wide array of biological activities. The introduction of an amino group at the C-4 position, as seen in 4-amino-2,5-dihydrofuran-2-one derivatives, significantly influences the molecule's physicochemical properties and its interaction with biological targets. The following sections explore the preclinical research on this class of compounds.

Evaluation of Anticonvulsant Activity

While direct experimental data on the anticonvulsant properties of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one is not available, related heterocyclic structures containing furan (B31954) or triazole rings have been investigated for such activity. For instance, studies on 5-(furan-2-yl)-4-phenyl-1,2,4-triazole derivatives have shown notable anticonvulsant effects in animal models. zsmu.edu.ua One derivative, 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenyl)ethanone, demonstrated superior activity compared to the reference drugs phenobarbital (B1680315) and Mydocalm in a corazole-induced seizure model. zsmu.edu.ua

In silico studies, such as molecular docking, have been employed to predict the potential mechanisms of action for anticonvulsant candidates. These studies often target the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. nih.govmdpi.com For example, phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamide hybrids were designed to act as benzodiazepine (B76468) (BZD) receptor agonists, and in silico modeling confirmed their interaction with the BZD-binding site of the GABA-A receptor. nih.gov Similarly, quinazolin-4(3H)-one derivatives were suggested through in silico analysis to exert their anticonvulsant effects by binding to an allosteric site on the GABA-A receptor. mdpi.comnih.gov

Table 1: In Silico and In Vivo Anticonvulsant Activity of Related Heterocyclic Compounds

Compound Class/Derivative Model/Target Key Findings Reference
2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenyl)ethanone Corazole-induced seizure (in vivo) 1.23 to 1.27 times more effective than Mydocalm and phenobarbital. zsmu.edu.ua
Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamide hybrids MES-induced seizure (in vivo) & GABA-A receptor (in silico) Showed up to 75% protection in the MES test; docking confirmed interaction with BZD-binding site. nih.gov
Quinazolin-4(3H)-one derivatives PTZ-induced seizure (in vivo) & GABA-A receptor (in silico) Showed potential anticonvulsant activity; predicted to bind to an allosteric site of the GABA-A receptor. mdpi.comnih.gov

Assessment of Analgesic Properties

The analgesic potential of furanone-related structures has been explored. A study on α-D-ribofuranose analogues, which contain a furanose ring, demonstrated significant analgesic activity in vivo. nih.govnih.gov Compound 3 from this series showed a 79.74% inhibition of writhing in an acetic acid-induced pain model. nih.gov

In silico molecular docking studies were performed to elucidate the possible mechanism of action. These studies revealed that the α-D-ribofuranose analogues had a high binding affinity for cyclooxygenase-1 (COX-1) and phospholipase A2, two key enzymes involved in the inflammatory and pain pathways. nih.gov This suggests that the analgesic effects of these compounds may be mediated through the inhibition of these enzymes.

Table 2: Analgesic Activity of α-D-Ribofuranose Derivatives

Compound Assay Finding In Silico Target Binding Affinity (kcal/mol) Reference
Compound 3 (α-D-ribofuranose analogue) Acetic acid-induced writhing 79.74% inhibition Cyclooxygenase-1 -8.1 nih.gov
Compound 3 (α-D-ribofuranose analogue) Acetic acid-induced writhing 79.74% inhibition Phospholipase A2 -8.9 nih.gov
Compound 2 (α-D-ribofuranose analogue) N/A N/A Interleukin-1 receptor-associated kinase-4 -9.1 nih.gov

Investigation of Anti-inflammatory Effects

The anti-inflammatory potential of compounds containing the furanone ring is an active area of research. Some furanone derivatives have been shown to possess anti-inflammatory properties by inhibiting key mediators of inflammation. nih.gov Mygalin, a synthetic analogue of spermidine, demonstrated a significant reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in vitro. nih.gov

In silico studies have supported these findings, with molecular docking analyses showing favorable interactions between mygalin and the active sites of COX-2, iNOS, and 5-lipoxygenase (5-LOX). nih.gov Similarly, α-D-ribofuranose analogues have exhibited significant anti-inflammatory activity in vivo, with some compounds showing up to 95.13% inhibition of paw edema. nih.govnih.gov These findings were also supported by in silico docking studies, which indicated a high binding affinity for key inflammatory targets. nih.gov

Table 3: Anti-inflammatory Activity of Furanone-Related Compounds

Compound/Derivative In Vitro/In Vivo Model Key Findings In Silico Target Reference
Mygalin LPS-induced macrophages Significant reduction in iNOS and COX-2 expression. COX-2, iNOS, 5-LOX nih.gov
α-D-ribofuranose analogues Carrageenan-induced paw edema Up to 95.13% inhibition of edema. COX-1, Phospholipase A2, IRAK-4 nih.gov
4-Aminoantipyrine derivatives In vitro assays Promising anti-inflammatory activity for some derivatives. N/A researchgate.net

Screening for Antimicrobial and Antifungal Activity

The 2(5H)-furanone core is found in many natural and synthetic compounds with antimicrobial properties. nih.govresearchgate.net A number of novel 4-amino-5-hydroxy-2(5H)-furanones have demonstrated broad-spectrum antibiotic activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria in the micromolar range. researchgate.net

Derivatives of 2(5H)-furanone have also been shown to be effective against fungal pathogens and can prevent the formation of biofilms, which are communities of microorganisms that are notoriously difficult to treat. nih.govresearchgate.net For example, the furanone derivative F131, which contains an l-borneol moiety, has shown antimicrobial and biofilm-preventing activity against mixed cultures of S. aureus and Candida albicans. nih.gov Furthermore, some 5-nitrofuran-2-yl hydrazones have exhibited potent and broad-spectrum antimicrobial activity, with one sulfonamide derivative showing a minimum inhibitory concentration (MIC) as low as 0.06 µg/mL against certain strains. nih.gov

Table 4: Antimicrobial and Antifungal Activity of Furanone Derivatives

Compound Class/Derivative Target Organism(s) Activity/MIC Reference
4-Amino-5-hydroxy-2(5H)-furanones S. aureus, E. coli, P. aeruginosa Broad-spectrum activity in the micromolar range. researchgate.net
Furanone derivative F131 S. aureus and C. albicans mixed cultures Antimicrobial and biofilm-preventing activity. nih.gov
5-Nitrofuran-2-carbohydrazides Various bacteria and fungi MIC values in the range of 0.12-7.81 µg/mL. nih.gov
Sulfonamide derivative of 5-nitrofuran Broad-spectrum MIC = 0.06-0.98 µg/mL. nih.gov

Study of Anticancer Potential

The furanone scaffold is a constituent of many compounds with recognized anticancer activity. researchgate.net Bis-2(5H)-furanone derivatives, for instance, have been synthesized and evaluated for their antitumor activities. researchgate.netnih.gov One such compound exhibited significant inhibitory activity against C6 glioma cells with an IC50 value of 12.1 μM, while showing low toxicity to normal human cells. researchgate.netnih.gov Mechanistic studies suggest that this compound induces cell cycle arrest at the S-phase and interacts with DNA, which may be a potential target for this class of drugs. researchgate.netnih.gov

Another furan-containing compound, the furanocoumarin derivative xanthotoxin, has shown potent cytotoxic activity against HepG2 liver cancer cells, with an IC50 of 6.9 µg/mL. nih.govcarta-evidence.org In vitro studies revealed that xanthotoxin induces apoptosis and alters the cell cycle. nih.gov In silico analysis further suggested that xanthotoxin interacts strongly with topoisomerase II, an enzyme crucial for DNA replication, in a manner similar to the known anticancer drug etoposide. nih.gov

Table 5: In Vitro Anticancer Activity of Furanone Derivatives

Compound/Derivative Cell Line IC50 Value Proposed Mechanism of Action Reference
Bis-2(5H)-furanone derivative (4e) C6 glioma 12.1 μM S-phase cell cycle arrest, DNA interaction researchgate.netnih.gov
Xanthotoxin HepG2 (liver cancer) 6.9 µg/mL Induction of apoptosis, topoisomerase II inhibition nih.govcarta-evidence.org

Enzyme and Receptor Modulation Studies (e.g., sodium channel inhibition, PXR modulation)

The diverse biological activities of furanone derivatives are a result of their interaction with various enzymes and receptors. As discussed in the previous sections, these compounds can modulate the activity of key proteins involved in inflammation, pain, and cancer.

Enzyme Inhibition: Furanone-related compounds have been shown to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), and phospholipase A2, which are central to the inflammatory cascade. nih.govnih.gov In the context of cancer, furanone derivatives have been found to inhibit topoisomerase II, an enzyme essential for cell division. nih.gov

Receptor Modulation: The potential anticonvulsant activity of related heterocyclic compounds is often attributed to their modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. nih.govmdpi.com

Sodium Channel Inhibition: While specific studies on this compound are lacking, the modulation of voltage-gated sodium channels is a key mechanism for analgesic and anticonvulsant drugs. For example, the neuropeptide FMRFamide has been shown to cause an inhibitory modulation of the voltage-gated sodium current in neurons, leading to a decrease in excitability. nih.gov This highlights that ion channel modulation is a plausible mechanism for compounds with a similar aim.

PXR Modulation: The Pregnane X Receptor (PXR) is a nuclear receptor that plays a crucial role in the metabolism and detoxification of foreign substances. While no direct studies on PXR modulation by this compound were found, this remains a potential area for future investigation to understand the pharmacokinetic profile of this class of compounds.

Structure-Activity Relationship (SAR) Studies for Biological Potency

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, a broader analysis of related 4-amino-2(5H)-furanone and other aminofuranone derivatives allows for informed postulations regarding its biological potency. The nature of the substituent at the 4-position of the furanone ring is a critical determinant of biological activity.

Research on various 2(5H)-furanone derivatives has demonstrated that the introduction of different functional groups can significantly modulate their biological effects. For instance, studies on 4-substituted-3-bromo-2(5H)-furanone derivatives have shown that the nature of the amine at the C4 position influences their cytotoxic properties. tsijournals.com In a series of synthesized compounds, the replacement of a halogen at the C4 position with various anilines and secondary amines like morpholine (B109124) and pyrrolidine (B122466) resulted in compounds with varying stabilities and cytotoxic activities against cell lines such as Dalton's Lymphoma Ascites (DLA) and HeLa. tsijournals.com Notably, 4-(2-Aminoanilino)-3-bromo-2(5H)-furanone was identified as the most active in these studies. tsijournals.com

The tert-butyl group in this compound is a bulky, lipophilic moiety. In SAR studies of other classes of compounds, such as 4-aminoquinolines, the bulk and lipophilicity of the side chain at the 4-amino position have been shown to be crucial for activity. For example, replacing a diethylamino function with a more metabolically stable tert-butyl group led to a substantial increase in antimalarial activity in some short-chain chloroquine (B1663885) derivatives. researchgate.net This suggests that the tert-butyl group in the target compound likely plays a significant role in its interaction with biological targets, potentially by enhancing membrane permeability or through specific steric interactions within a binding pocket.

Table 1: Inferred Structure-Activity Relationships for this compound Based on Analogous Compounds

Molecular FeaturePostulated Influence on Biological PotencyRationale from Analogous Compounds
4-Amino Substituent The presence of the amino group is critical for certain biological activities.In 4-aminoquinoline (B48711) derivatives, the amino group is essential for antimalarial activity. researchgate.netyoutube.com
Tert-butyl Group The bulky, lipophilic nature of the tert-butyl group may enhance membrane permeability and influence binding site interactions.In some chloroquine derivatives, a tert-butyl group increased antimalarial activity. researchgate.net
2,5-Dihydrofuran-2-one Core This scaffold is associated with a broad spectrum of biological activities, including antimicrobial and anticancer effects.Numerous studies on 2(5H)-furanone derivatives have demonstrated their diverse biological potential. mdpi.comnih.govnih.gov
Unsaturation in the Ring The α,β-unsaturated lactone system is a potential Michael acceptor, which can be important for covalent interactions with biological targets.The reactivity of the furanone ring is a key feature in its biological mechanism.

Mechanistic Insights into Molecular Interactions and Biological Pathways (in vitro and in silico)

The molecular mechanisms underlying the biological activity of this compound can be inferred from in vitro and in silico studies of related furanone derivatives. These studies suggest that compounds with a 2(5H)-furanone core can exert their effects through various molecular interactions and by modulating specific biological pathways.

In vitro studies on other furanone derivatives have revealed a range of cellular effects. For instance, some furanone compounds have been shown to inhibit the growth of various cancer cell lines. tsijournals.comnih.gov The mechanism for this cytotoxicity can be multifaceted, including the induction of apoptosis and cell cycle arrest. nih.gov For example, a study on bis-2(5H)-furanone derivatives demonstrated that a lead compound induced cell cycle arrest at the S-phase in C6 glioma cells. nih.gov

In silico molecular docking studies have provided further insights into the potential molecular targets of furanone derivatives. Theoretical evaluations of furanone derivatives as potential anticancer agents have suggested that they may act as inhibitors of the Eag-1 (ether-à-go-go-1) potassium channel, which is often overexpressed in cancer cells. ccij-online.orgccij-online.org These in silico models predict the interaction of the furanone compounds with specific amino acid residues on the protein surface, suggesting a potential mechanism for their anticancer effects. ccij-online.orgccij-online.org

The antimicrobial activity of some furanone derivatives has been linked to their ability to act as quorum sensing inhibitors (QSIs). nih.gov Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. A study on 4-fluorophenyl-5-methylene-2(5H)-furanone derivatives showed that they could inhibit various virulence factors in Pseudomonas aeruginosa by targeting multiple quorum sensing systems. nih.gov This suggests a non-bactericidal mechanism of action that reduces pathogenicity.

The α,β-unsaturated lactone moiety of the furanone ring is a key structural feature that can participate in Michael addition reactions with nucleophilic residues in proteins, such as cysteine. This covalent modification of target proteins can lead to the inhibition of their function and is a plausible mechanism for the biological activity of many furanone-containing compounds. In silico models have been developed to predict the potential for compounds to form reactive metabolites that can be trapped by cysteine, which is an indicator of potential covalent binding. mdpi.com

Table 2: Potential Molecular Interactions and Biological Pathways for this compound Based on Related Furanone Derivatives

Potential MechanismDescriptionSupporting Evidence from Analogous Compounds
Enzyme Inhibition The compound may bind to and inhibit the activity of key enzymes involved in disease processes.Theoretical studies suggest furanone derivatives can inhibit the Eag-1 potassium channel. ccij-online.orgccij-online.org
DNA Interaction The planar furanone ring system could intercalate with DNA or bind to it, leading to cell cycle arrest and apoptosis.A bis-2(5H)-furanone derivative was shown to interact with DNA and induce S-phase arrest in glioma cells. nih.gov
Quorum Sensing Inhibition The compound may interfere with bacterial communication systems, reducing virulence without directly killing the bacteria.4-Fluorophenyl-5-methylene-2(5H)-furanone derivatives have demonstrated quorum sensing inhibitory activity. nih.gov
Covalent Modification The electrophilic furanone ring may react with nucleophilic residues (e.g., cysteine) on target proteins, leading to irreversible inhibition.In silico models are used to predict the covalent binding risk of compounds based on their structure. mdpi.com

Potential Applications in Medicinal Chemistry and Chemical Biology Excluding Clinical Applications

Role as a Privileged Heterocyclic Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. Scaffolds like benzodiazepines and chromones are well-established examples.

The core structure of the compound is a butenolide, specifically a 4-amino-2(5H)-furanone. The butenolide motif is found in numerous natural products with diverse biological activities. This prevalence in nature suggests that the scaffold has been evolutionarily selected for biological relevance. Furthermore, a study on the synthesis of a combinatorial library of 3-halogen-4-amino-5-alkoxy-2(5H)-furanones led to the discovery of a lead structure for a new class of antibiotics, indicating that the 4-amino-2(5H)-furanone core can serve as a template for generating bioactive molecules.

However, there is no specific research in the available literature that designates the "4-(tert-butylamino)-2,5-dihydrofuran-2-one" scaffold itself as privileged. Its potential is inferred from the broader class of butenolides, but dedicated studies to validate this specific structure as a privileged scaffold are absent.

Design and Optimization of Lead Structures for Therapeutic Development

Lead optimization is a critical phase in drug discovery where an initial "hit" compound with desired biological activity is chemically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile. This process often involves extensive structure-activity relationship (SAR) studies.

While the 2,5-dihydrofuran (B41785) scaffold has been the subject of hit-to-lead optimization studies for conditions like leishmaniasis, these investigations have focused on different substitution patterns, such as a sulfonyl group at the 3-position. There are no published studies detailing a lead optimization campaign starting from or leading to "this compound" for any specific therapeutic target. The influence of the tert-butylamino group at the 4-position on the biological activity and pharmacokinetic properties of the dihydrofuran-2-one core has not been systematically explored in the available literature.

Utility in Chemical Biology as Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. An ideal probe is potent, selective, and often contains a modifiable handle for attaching reporter tags (like fluorescent dyes or biotin) or photo-reactive groups for target identification.

The development of chemical probes from a given scaffold requires a deep understanding of its structure-activity relationships to ensure that the addition of linkers and tags does not abolish its biological activity. Although general methods for creating chemical probes exist, there is no evidence in the scientific literature of "this compound" or its close analogs being developed or utilized as chemical probes. The biological targets of this compound are unknown, which is a prerequisite for designing targeted chemical probes.

Considerations for Prodrug Design Strategies

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical reactions. This strategy is often employed to improve a drug's solubility, permeability, stability, or to reduce its toxicity.

The structure of "this compound" contains a secondary amine and a lactone (a cyclic ester), both of which are functionalities that can be targeted for prodrug design. For instance, enaminones have been explored as potential prodrugs for primary and secondary amines to enhance their penetration through biological membranes. The amine in "this compound" could potentially be converted into a more lipophilic, bioreversible enaminone. Similarly, the lactone could theoretically be part of a system designed for controlled release.

Despite these theoretical possibilities, there are no specific studies that describe the design, synthesis, or evaluation of prodrugs based on the "this compound" molecule.

Future Research on this compound: Charting New Scientific Frontiers

The scientific community is poised to unlock the full potential of this compound, a chemical compound with promising structural motifs. Future research is branching into several key areas, from innovative synthesis and advanced analytical techniques to the integration of artificial intelligence in designing novel derivatives. Concurrently, researchers are exploring new biological applications and venturing into the realm of material science to uncover non-biological uses for this versatile scaffold.

Q & A

Q. How should researchers design a robust protocol for scaling up synthesis without compromising yield?

  • Methodological Answer : Conduct DoE (Design of Experiments) to identify critical scale-up parameters (e.g., heat transfer, mixing efficiency). Use flow chemistry for exothermic steps. Validate with PAT (Process Analytical Technology) tools like inline FTIR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.